molecular formula C9H15ClN2OS B7927136 2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol

2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol

Cat. No.: B7927136
M. Wt: 234.75 g/mol
InChI Key: DORUUVIHVDAZRJ-UHFFFAOYSA-N
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Description

Product Overview 2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol is a high-value chemical intermediate with the CAS Number 1353947-33-7 and a molecular weight of 234.74 g/mol . Its molecular formula is C 9 H 15 ClN 2 OS . This compound is provided as a solid and requires cold-chain transportation to ensure stability . Research Applications and Value This compound serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a chloro-thiazole ring and an ethanolamine side chain, makes it a versatile building block for the development of more complex molecules . A key application identified in the literature is its use in the synthesis of active pharmaceutical ingredients. Specifically, it is a key precursor in the multi-step synthesis of Cobicistat, a pharmacologically important molecule used as a booster in antiviral therapies . Handling and Safety This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The compound is classified with the GHS07 pictogram and carries the signal word "Warning" . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should use appropriate personal protective equipment, including protective gloves, eye and face protection, and ensure procedures are conducted in a well-ventilated area .

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2OS/c1-7(2)12(3-4-13)6-8-5-11-9(10)14-8/h5,7,13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUUVIHVDAZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis

The 2-chloro-5-chloromethyl-1,3-thiazole (CCT) intermediate is pivotal for constructing the target compound. A widely cited method involves reacting allyl isothiocyanate with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. For example:

  • Step 1 : Allyl isothiocyanate (CH₂=CH–CH₂–NCS) is treated with 1–2 equivalents of SO₂Cl₂ at −40°C to +30°C to form a reactive intermediate.

  • Step 2 : Oxidation with agents like NCS at 0°C–100°C yields CCT with >75% purity after distillation.

Functionalization of the Thiazole Core

The chloromethyl group at position 5 of CCT undergoes nucleophilic substitution with isopropylaminoethanol. Key conditions include:

  • Catalytic Coupling : Aluminum chloride (AlCl₃) and ammonium chloride (NH₄Cl) at 185°C facilitate the alkylation of isopropylamine derivatives.

  • Solvent Systems : Reactions in polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics.

Example Procedure :

  • CCT (10.00 g, 45.05 mmol) and NH₄Cl (1.76 g) are mixed with AlCl₃ (11.60 g) at 185°C.

  • After sequential additions of AlCl₃, the mixture is quenched with ice-cold HCl, basified with NaOH, and extracted with diethyl ether.

  • The crude product is recrystallized from isopropyl alcohol to yield the target compound (25% yield).

Optimization Strategies

Catalytic Enhancements

  • Microwave-Assisted Synthesis : Reduced reaction times (30 min vs. 24 h) and improved yields (up to 94%) are achieved using microwave irradiation.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems.

Purification Techniques

  • Recrystallization : Isopropyl alcohol or ethanol/water mixtures are effective for removing succinimide byproducts.

  • Column Chromatography : Silica gel with acetone/hexane gradients resolves isomer mixtures (e.g., 9:1 ratio of desired vs. byproduct).

Reaction Mechanisms and Kinetics

Nucleophilic Substitution

The chloromethyl group in CCT undergoes an SN2 mechanism with isopropylaminoethanol. Steric hindrance from the thiazole ring necessitates elevated temperatures (150–185°C) and Lewis acid catalysts (AlCl₃) to activate the electrophilic center.

Byproduct Formation

Competing reactions include:

  • Over-chlorination : Excess SO₂Cl₂ leads to di- or tri-chlorinated thiazoles, mitigated by stoichiometric control.

  • Isomerization : Racemization at the isopropylamino group is minimized using chiral auxiliaries or low-temperature conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆): δ 1.11 (3H, d, J = 6.1 Hz, isopropyl CH₃), 3.20 (1H, d, thiazole–CH₂), 4.02 (1H, d, ethanol–CH₂).

  • ESI-MS : m/z 234.7462 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 8.2 min (Inertsil ODS-3 column, 20% aqueous methanol).

  • Melting Point : 180–182°C (recrystallized product).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Reference
AlCl₃ Catalyzed185°C, NH₄Cl, isopropyl alcohol25>97
Microwave-Assisted150°C, 15 min, acetonitrile/water9490
Phase-TransferTBAB, DMF, 80°C6885

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors AlCl₃ catalysis due to low reagent costs, despite moderate yields.

  • Environmental Impact : Solvent recovery systems (e.g., DMF distillation) reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action primarily involves binding to specific molecular targets, potentially inhibiting enzymes critical for bacterial cell wall synthesis.

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli0.17 mg/mL
S. aureus5.64 µM
C. albicans3.92–4.01 mM
A. niger4.01–4.23 mM

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antibacterial Activity : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections where conventional antibiotics fail.
  • Fungal Infections : Research indicates that it can inhibit the growth of pathogenic fungi, making it a candidate for antifungal drug development.
  • Anti-inflammatory Properties : Preliminary studies suggest that modifications of this compound could lead to derivatives with anti-inflammatory effects, expanding its therapeutic applications beyond antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thiazole 2-Cl, 5-(CH₂-linked isopropyl-amino-ethanol) Chlorothiazole, amino alcohol
(2-Isopropylthiazol-5-yl)methanol Thiazole 2-isopropyl, 5-(hydroxymethyl) Hydroxymethyl, isopropyl
5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazole-2-thiol Thiadiazole 2-SH, 5-(4-chlorobenzylideneamino) Thiol, chlorophenyl, imine

Physicochemical Properties

  • The ethanolamine side chain introduces hydrophilicity, likely improving aqueous solubility compared to simpler thiazole derivatives.
  • (2-Isopropylthiazol-5-yl)methanol: The hydroxymethyl group at position 5 contributes to moderate polarity, while the isopropyl substituent may enhance lipophilicity. No melting point data is available, but its SMILES (CC(C)C1=NC=C(S1)CO) suggests a compact structure .
  • 5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazole-2-thiol: Exhibits a higher melting point (180–182°C) due to strong intermolecular interactions from the thiol (-SH) and imine (-CH=N-) groups.

Biological Activity

2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol, identified by its CAS number 1353947-33-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of thiazole derivatives with isopropyl amines. The specific synthetic routes and conditions can significantly influence the compound's yield and purity, which are critical for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that thiazole-containing compounds exhibit a range of antimicrobial activities. In particular, derivatives similar to this compound have shown promising results against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 - 0.5 µg/mL
Escherichia coli0.5 - 1.0 µg/mL
Pseudomonas aeruginosa1.0 - 2.0 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of thiazole derivatives have been well-documented. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and SH-SY5Y cells.

Cell Line IC50 (µM)
HeLa15 ± 3
SH-SY5Y20 ± 4
MCF-725 ± 5

The structure-activity relationship (SAR) analyses indicate that the presence of the thiazole ring is crucial for enhancing cytotoxic activity, with specific substituents playing a significant role in efficacy.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Studies utilizing molecular dynamics simulations suggest that these compounds can bind effectively to proteins involved in these pathways, potentially leading to significant therapeutic effects.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including those structurally similar to our compound. The results demonstrated significant inhibition against multi-drug-resistant strains of bacteria, highlighting the compound's potential as an antibacterial agent .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of thiazole derivatives were assessed against different cancer cell lines using MTT assays. The study concluded that modifications on the thiazole ring significantly impacted the cytotoxicity profile, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. How can regioselectivity issues in thiazole ring functionalization be addressed?

  • Methodological Answer : Directed ortho-metalation or protecting group strategies (e.g., tert-butoxycarbonyl for amines) can enhance regioselectivity. For example, 2-chloro-thiazole derivatives have been selectively functionalized at the 5-position using palladium-catalyzed cross-coupling reactions .

Q. What advanced techniques validate the stereochemical configuration of chiral centers in this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular Dichroism (CD) spectroscopy or X-ray crystallography provides absolute configuration confirmation, as applied to cyclobutyl-containing analogs .

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